molecular formula C18H21N3O3S B2887713 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-82-6

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No. B2887713
M. Wt: 359.44
InChI Key: VSLITJVWOZDRQV-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a benzodioxole, a thiophene, and a pyrrolidine . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiophenes are sulfur-containing, five-membered aromatic rings . Pyrrolidines are organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and thiophene rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzodioxole and thiophene rings could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis of Potent Kinase Inhibitors

Research led by Chen et al. (2010) delves into the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor. This study showcases the meticulous chemical processes involved in obtaining enantiomerically pure compounds, highlighting the critical role of stereochemistry in the development of therapeutically relevant molecules Chen et al., 2010.

Heterocyclic Transformations for Synthesizing Ureas

Singh, Aggarwal, and Kumar (1992) explore the facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to yield 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones. Their work emphasizes the synthetic versatility of ureas in creating biologically relevant heterocycles, serving as a foundation for further pharmaceutical development Singh, Aggarwal, & Kumar, 1992.

Antimicrobial and Anticancer Properties

A study by Shankar et al. (2017) on novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives reveals promising antimicrobial activity against a variety of bacterial and fungal strains, along with significant cytotoxicity against cervical cancer cell lines. This research underlines the potential of urea derivatives in addressing both infectious diseases and cancer Shankar et al., 2017.

Inhibition of Corrosion

The investigation into the use of Mannich bases as corrosion inhibitors by Jeeva et al. (2015) demonstrates the application of urea derivatives beyond the biomedical field. Their study on the inhibition efficiency of certain urea-based compounds in protecting mild steel surfaces in hydrochloric acid solutions showcases the versatility of urea derivatives in industrial applications Jeeva et al., 2015.

Enzyme Inhibition and Anticancer Activity

Research by Mustafa, Perveen, and Khan (2014) on unsymmetrical 1,3-disubstituted ureas evaluates their enzyme inhibition properties and anticancer activities. This study underscores the therapeutic potential of urea derivatives in targeting specific enzymes and cancer cells, opening new avenues for drug discovery Mustafa, Perveen, & Khan, 2014.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(19-8-13-1-2-16-17(7-13)24-12-23-16)20-15-3-5-21(10-15)9-14-4-6-25-11-14/h1-2,4,6-7,11,15H,3,5,8-10,12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLITJVWOZDRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

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